molecular formula C19H25N3O4S B2908229 4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole CAS No. 2415511-97-4

4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B2908229
CAS No.: 2415511-97-4
M. Wt: 391.49
InChI Key: BFILCMTWTMXTAI-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a morpholine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of 4,7-dimethoxy-1,3-benzothiazol-2-amine, which is then reacted with morpholine and piperidine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

In biological research, 4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,7-Dimethoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole lies in its combination of the benzothiazole ring with morpholine and piperidine moieties.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-24-13-6-7-14(25-2)17-16(13)20-19(27-17)22-10-11-26-15(12-22)18(23)21-8-4-3-5-9-21/h6-7,15H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFILCMTWTMXTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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